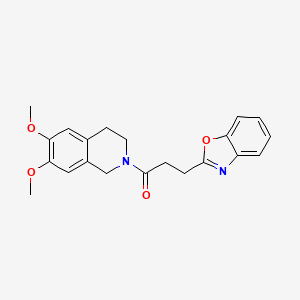![molecular formula C21H18N2O5S B7682797 N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide, also known as FM-381, is a novel small molecule inhibitor that has shown promising results in the treatment of various diseases. It is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling.
Mechanism of Action
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide exerts its pharmacological effects by selectively binding to the active site of BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK activation leads to the phosphorylation of downstream signaling molecules, including phospholipase Cγ2, which in turn activates the protein kinase C pathway and the mitogen-activated protein kinase pathway. This results in the activation of various transcription factors and the production of cytokines and chemokines, leading to B-cell activation, proliferation, and differentiation. By inhibiting BTK activity, N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide suppresses these downstream signaling pathways, leading to the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects:
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to have potent pharmacological effects on B-cell function, including the suppression of B-cell activation, proliferation, and differentiation. In addition, N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to modulate the activity of other immune cells, such as T-cells and dendritic cells, indicating its potential as a broad-spectrum immunomodulatory agent. N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory effects, as evidenced by its ability to suppress the production of pro-inflammatory cytokines and chemokines. These effects make N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide a promising candidate for the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, its broad-spectrum immunomodulatory activity, and its anti-inflammatory effects. However, N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide also has some limitations, including its relatively short half-life and its potential for off-target effects. These limitations need to be addressed in further research and development to optimize the efficacy and safety of N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide.
Future Directions
There are several future directions for the research and development of N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide, including the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in various diseases. In addition, the development of novel BTK inhibitors with improved pharmacological properties and selectivity is an active area of research, which may lead to the discovery of more potent and effective drugs for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Synthesis Methods
The synthesis of N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide involves several steps, including the preparation of the key intermediate 3-methyl-1-benzofuran-2-carboxylic acid, which is then reacted with 3-aminophenylsulfonamide to form the corresponding amide. This is followed by the addition of furan-2-ylmethanamine, which is then treated with trifluoroacetic acid to form the final product, N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide. The synthesis of N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has been optimized to yield high purity and high yield, making it suitable for further research and development.
Scientific Research Applications
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of B-cell activation and proliferation. In addition, N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to modulate the activity of other immune cells, such as T-cells and dendritic cells, indicating its potential as a broad-spectrum immunomodulatory agent.
properties
IUPAC Name |
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-14-18-9-2-3-10-19(18)28-20(14)21(24)23-15-6-4-8-17(12-15)29(25,26)22-13-16-7-5-11-27-16/h2-12,22H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHHHWHWXMLEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)S(=O)(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)


![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)


![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)
